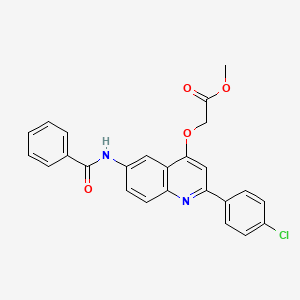
Methyl 2-((6-benzamido-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “Methyl 2-((6-benzamido-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate” consists of a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The specific structure analysis of this compound is not detailed in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has been conducted on the synthesis of quinoline derivatives, showing their potential in various chemical reactions and as intermediates in the production of more complex molecules. For example, studies have described the synthesis of 1,3,4-oxa/thiadiazol-2-amines and 2H-1,2,4-triazole-3(4H)-thiones from methyl 2-(quinolin-8-yloxy) acetate, demonstrating the versatility of quinoline compounds in organic synthesis (Saeed et al., 2014).
Antimicrobial Activities
Quinoline derivatives have shown promise in antimicrobial applications. Various studies have synthesized quinoline-based compounds and tested their antimicrobial efficacy against different bacterial and fungal strains, indicating the potential of these compounds in developing new antibacterial and antifungal agents. For instance, a study on the synthesis of pyrimido[5,4-c]quinolin-5-ones revealed good antibacterial and antifungal activity, as well as mosquito larvicidal activity (Rajanarendar et al., 2010).
Catalysis and Inhibition
Quinoline derivatives have also been studied for their catalytic activities and inhibition efficiencies in various chemical processes. For example, research on quinoxalines as corrosion inhibitors for copper in nitric acid media demonstrated the relationship between molecular structure and inhibition efficiency, highlighting the potential of quinoline derivatives in corrosion protection (Zarrouk et al., 2014).
Propiedades
IUPAC Name |
methyl 2-[6-benzamido-2-(4-chlorophenyl)quinolin-4-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O4/c1-31-24(29)15-32-23-14-22(16-7-9-18(26)10-8-16)28-21-12-11-19(13-20(21)23)27-25(30)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARZWPJLRXDSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((6-benzamido-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2990580.png)
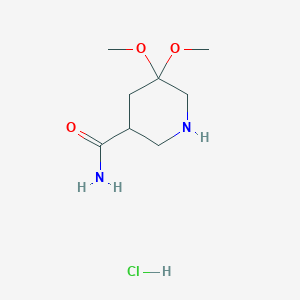
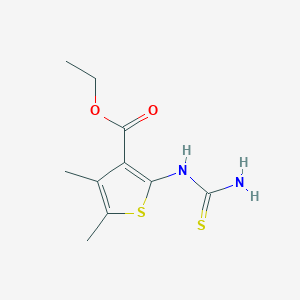
![3-Boc-4,4-dimethyl-2,2-dioxo-[1,2,3]oxathiazolidine](/img/structure/B2990584.png)
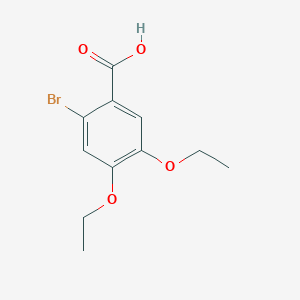
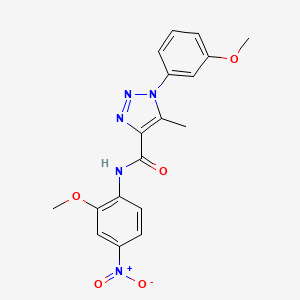

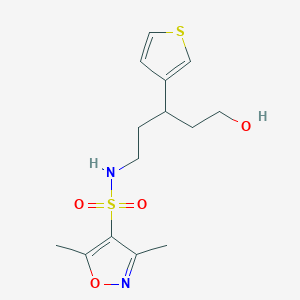
![[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride](/img/no-structure.png)
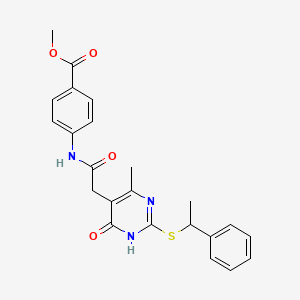
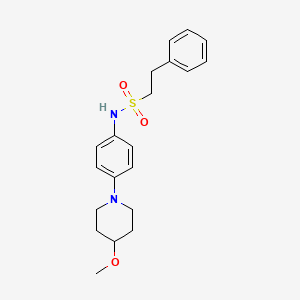
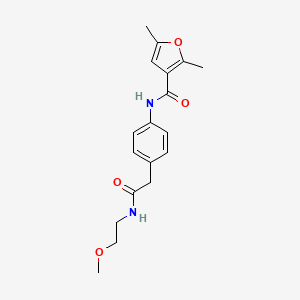
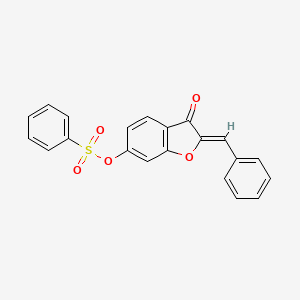
![6-[4-(1H-Imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2990600.png)